molecular formula C21H25FN2O2 B586966 Fluanisone-d4 CAS No. 1794737-47-5

Fluanisone-d4

Cat. No. B586966
CAS RN: 1794737-47-5
M. Wt: 360.466
InChI Key: IRYFCWPNDIUQOW-OCFVFILASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluanisone-d4 is the labelled analogue of Fluanisone . Fluanisone is a typical antipsychotic and sedative of the butyrophenone chemical class . It is used in the treatment of schizophrenia and mania .


Molecular Structure Analysis

Fluanisone-d4 has a molecular formula of C21H21D4FN2O2 and a molecular weight of 360.46 . The structure of similar dopamine D4 receptors has been studied , which might provide some insights into the structure of Fluanisone-d4.


Physical And Chemical Properties Analysis

Fluanisone-d4 is a white powder . It has a molecular formula of C21H21D4FN2O2 and a molecular weight of 360.46 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Fluanisone-d4 involves the deuteration of Fluanisone. This can be achieved by reacting Fluanisone with deuterated reagents in the presence of a catalyst.", "Starting Materials": [ "Fluanisone", "Deuterated reagents" ], "Reaction": [ "Step 1: Fluanisone is dissolved in a suitable solvent.", "Step 2: Deuterated reagents are added to the solution.", "Step 3: A catalyst is added to the solution to facilitate the deuteration reaction.", "Step 4: The reaction mixture is stirred at a suitable temperature and pressure for a specific time period.", "Step 5: The reaction mixture is then quenched using a suitable quenching agent.", "Step 6: The resulting product is purified using standard purification techniques such as column chromatography or recrystallization." ] }

CAS RN

1794737-47-5

Product Name

Fluanisone-d4

Molecular Formula

C21H25FN2O2

Molecular Weight

360.466

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one

InChI

InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3/i8D,9D,10D,11D

InChI Key

IRYFCWPNDIUQOW-OCFVFILASA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

synonyms

4-[4-(o-Methoxyphenyl)-1-piperazinyl]-p-fluorobutyrophenone-d4;  Fluanison-d4;  4’-Fluoro-4-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone-d4;  p-Fluoro-γ-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone-d4;  R 2028-d4;  R 2167-d4;  Anti-Pica-d4;  MD 2028

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.